molecular formula C18H29NO4 B012399 1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone CAS No. 104449-98-1

1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone

Cat. No.: B012399
CAS No.: 104449-98-1
M. Wt: 323.4 g/mol
InChI Key: XFLILAJQDVNDTB-UHFFFAOYSA-N
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Description

“1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone” is a chemical compound with the molecular formula C18H29NO4 . It has an average mass of 323.427 Da and a monoisotopic mass of 323.209656 Da . This compound is also known by other names such as “1-(4-{2-HYDROXY-3-[(PROPAN-2-YL)AMINO]PROPOXY}-3-(PROPOXYMETHYL)PHENYL)ETHAN-1-ONE” and "4-(3-isopropylamino-2-hydroxypropoxy)-3-(propoxymethyl)acetophenone" .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring substituted with hydroxy, amino, and propoxy groups. The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

This compound has a density of 1.054g/cm3 and a boiling point of 469.4ºC at 760mmHg . The flash point is 237.7ºC .

Mechanism of Action

This compound has been found to have affinity for the Beta-1 adrenergic receptor . It has been shown to displace [3H] (-)-CGP12177 from human adrenergic beta1 receptor .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3/h6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLILAJQDVNDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908978
Record name 1-[4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(propoxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104449-98-1
Record name 4-(3-Isopropylamino-2-hydroxypropoxy)-3-(propoxymethyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104449981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(propoxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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